molecular formula C21H21N5O2 B11012082 N-(1H-indol-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

N-(1H-indol-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

Cat. No.: B11012082
M. Wt: 375.4 g/mol
InChI Key: MSYWKCKKRVAAQB-UHFFFAOYSA-N
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Description

The compound N-(1H-indol-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide features a hexanamide linker connecting two pharmacologically relevant moieties: a 1H-indol-6-yl group and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl core. The indole moiety is known for its role in modulating biological activity (e.g., receptor binding), while the benzotriazinone group may contribute to hydrogen bonding or enzymatic inhibition.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

InChI

InChI=1S/C21H21N5O2/c27-20(23-16-10-9-15-11-12-22-19(15)14-16)8-2-1-5-13-26-21(28)17-6-3-4-7-18(17)24-25-26/h3-4,6-7,9-12,14,22H,1-2,5,8,13H2,(H,23,27)

InChI Key

MSYWKCKKRVAAQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indole Derivative: Starting with an indole precursor, functionalization at the 6-position can be achieved through electrophilic substitution reactions.

    Synthesis of the Benzotriazinone Moiety: The benzotriazinone ring can be synthesized from appropriate aromatic precursors through cyclization reactions involving nitroso compounds.

    Coupling Reaction: The final step involves coupling the indole derivative with the benzotriazinone moiety via an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under strong oxidative conditions.

    Reduction: The benzotriazinone moiety can be reduced to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole and benzotriazinone rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(1H-indol-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide can be used as a building block for the synthesis of more complex molecules.

Biology

This compound may serve as a probe in biochemical studies to investigate enzyme interactions and binding affinities due to its unique structural features.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In materials science, this compound could be explored for its potential use in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which N-(1H-indol-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific enzymes or receptors, modulating their activity. The indole and benzotriazinone moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogs with Benzotriazinone Moieties ()

Compounds from the BH series () share the 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide backbone but differ in the aromatic substituent attached to the amide nitrogen. Key examples include:

Compound ID Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
BH40918 3-Fluorophenyl C₁₉H₁₉FN₄O₂ 354.38 880810-97-9
BH40923 3,4-Difluorophenyl C₁₉H₁₈F₂N₄O₂ 372.37 880811-11-0
BH40920 Dihydrobenzodioxin-6-yl C₂₁H₂₂N₄O₄ 394.42 880811-06-3
Target Compound 1H-Indol-6-yl C₂₂H₂₂N₄O₂* ~378.44 Not available

Notes:

  • Molecular weight increases with bulkier substituents (e.g., dihydrobenzodioxin vs. fluorophenyl), which may influence solubility or membrane permeability.

Analogs with Quinazoline-Dione Cores ()

Compounds in replace the benzotriazinone core with a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl group. Examples include:

Compound Name (Abbreviated) Substituent Linker Length Yield (%)
N-(Dihydrobenzodioxin-6-yl)-pentanamide Dihydrobenzodioxin-6-yl C5 20
N-(5-Bromopyridin-3-yl)-heptanamide 5-Bromopyridin-3-yl C7 35

Key Differences:

  • Core Heterocycle: Quinazoline-dione () vs. benzotriazinone (target compound).
  • Linker Length: The target compound uses a C6 linker, whereas analogs employ C5 or C7 chains. Longer linkers may improve conformational flexibility but reduce metabolic stability.

Benzotriazinone Derivatives in Pesticides ()

The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group is also present in organophosphate insecticides like Azinphos-ethyl (CAS 2642-71-9) and Azinphos-methyl (CAS 86-50-0). However, these compounds feature a phosphorodithioate ester instead of an amide linker, rendering them structurally and functionally distinct from the target compound .

Compound Core Structure Functional Group Application
Azinphos-methyl Benzotriazinone Phosphorodithioate Insecticide
Target Compound Benzotriazinone Hexanamide Potential pharmaceutical

Implications:

  • The benzotriazinone group’s role varies by context: it contributes to acetylcholinesterase inhibition in pesticides but may serve as a kinase or protease inhibitor in medicinal compounds.

Research Implications

  • Structure-Activity Relationships (SAR): Modifying the aromatic substituent (e.g., indole vs. fluorophenyl) could optimize target binding or solubility.
  • Toxicity Considerations: While benzotriazinone-based pesticides are highly toxic, the amide linker in the target compound may reduce off-target effects, warranting further toxicological studies.

Biological Activity

N-(1H-indol-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, antitumor, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

N 1H indol 6 yl 6 4 oxo 1 2 3 benzotriazin 3 4H yl hexanamide\text{N 1H indol 6 yl 6 4 oxo 1 2 3 benzotriazin 3 4H yl hexanamide}

This structure features an indole moiety linked to a benzotriazine derivative, which is known for its biological versatility.

Antimicrobial Activity

Recent studies have reported the antimicrobial properties of various derivatives related to this compound. For instance, compounds containing the benzotriazine scaffold have shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.56 μM
Compound BEscherichia coli2.08 μM
Compound CBacillus cereus3.69 μM
This compoundVarious strainsTBD

The specific MIC values for this compound are yet to be determined in comprehensive studies.

Antitumor Activity

Compounds similar to this compound have been evaluated for their antitumor effects. Research indicates that certain derivatives exhibit cytotoxicity against various cancer cell lines.

Case Study: Indole Derivatives in Cancer Treatment

In a study exploring the antitumor potential of indole derivatives:

  • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
  • Method : Cell viability assays were performed using MTT assays.

Results indicated that several indole-based compounds significantly reduced cell viability in breast and colon cancer cell lines.

Enzyme Inhibition

Another notable aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research has shown that related compounds can inhibit key enzymes involved in disease pathways.

Table 2: Enzyme Inhibition Activity of Related Compounds

CompoundTarget EnzymeInhibition Percentage
Compound DAldose Reductase75% at 50 μM
Compound EPI3Kα60% at 50 μM
This compoundTBDTBD

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics; however, comprehensive toxicological assessments are necessary.

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